2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide
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Overview
Description
2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group, a propanoyl group, and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the nitration of phenol to form 4-nitrophenol, followed by its reaction with propanoyl chloride to yield 2-(4-nitrophenoxy)propanoyl chloride. This intermediate is then reacted with 2-phenylethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[2-(4-aminophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide .
Scientific Research Applications
2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-Nitrophenoxy)propanoyl]amino}-N-(1-phenylethyl)benzamide
- 2-{[2-(4-aminophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide
Uniqueness
What sets 2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[2-(4-nitrophenoxy)propanoylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C24H23N3O5/c1-17(32-20-13-11-19(12-14-20)27(30)31)23(28)26-22-10-6-5-9-21(22)24(29)25-16-15-18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
ZOBSCQJZVLFKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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